molecular formula C10H13N3O5 B101421 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide CAS No. 16392-68-0

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide

Cat. No.: B101421
CAS No.: 16392-68-0
M. Wt: 255.23 g/mol
InChI Key: NDIURPSCHWTXDC-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a chemical building block of significant interest in medicinal chemistry and neuroscience research. Its core research value lies in its potential as a poly-active agent, capable of mitigating free radical damage while modulating cholinergic signaling . In vitro studies, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, have demonstrated that derivatives based on this chemical scaffold exhibit potent radical scavenging properties, in some cases showing activity comparable to or exceeding standard antioxidants like ascorbic acid and trolox . This makes the compound a valuable precursor in the development of therapeutic leads for oxidative stress-related pathologies. The structural motif of the 4,5-dimethoxy-2-nitrophenyl group is also recognized for its utility in photochemistry and controlled-release applications . This group can serve as a reduction-responsive cleavable moiety, enabling the construction of "caged" compounds or stimulus-responsive biomolecular tools . In the context of neurodegenerative disease research, particularly for Alzheimer's disease, this acetohydrazide serves as a key intermediate for synthesizing novel hydrazone derivatives designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets for enhancing acetylcholine signaling in the brain. The compound's capacity to be readily derivatized with various aromatic and heteroaromatic groups allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships aimed at discovering new entities with synergistic pharmacological profiles against multi-factorial diseases .

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIURPSCHWTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351944
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16392-68-0
Record name 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The ethyl ester ethyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate undergoes nucleophilic acyl substitution with hydrazine hydrate (NH₂NH₂·H₂O). The reaction proceeds in anhydrous methanol under reflux or at room temperature for 12–24 hours. Methanol acts as both solvent and proton donor, facilitating the displacement of the ethoxy group by hydrazine.

Key steps :

  • Dissolution of the ethyl ester (1 mmol) in methanol (25–50 mL).

  • Addition of excess hydrazine hydrate (2.5–3.0 mmol).

  • Stirring at 25°C for 18–24 hours or refluxing for 4–6 hours.

  • Precipitation of the product via cooling or solvent evaporation.

  • Purification by recrystallization from diluted acetic acid or aqueous ethanol.

Optimization and Yield

  • Temperature : Room-temperature reactions yield 68–74% product, while reflux conditions improve yields to 75–80%.

  • Solvent Ratio : Methanol-to-hydrazine hydrate ratios of 10:1 (v/v) minimize side reactions.

  • Workup : Acidification with 3M HCl followed by neutralization with NaHCO₃ enhances purity.

Alternative Synthetic Routes

Direct Condensation of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid with Hydrazine

While less common, direct reaction of the free acid 2-(4,5-dimethoxy-2-nitrophenyl)acetic acid with hydrazine hydrate is feasible under acidic catalysis. This method requires:

  • Catalyst : Concentrated H₂SO₄ or acetic acid.

  • Conditions : Reflux in ethanol for 8–12 hours.

  • Yield : 60–65%, lower than ester hydrazinolysis due to competing decarboxylation.

Solid-Phase Synthesis

Recent advances propose solid-phase synthesis using Wang resin-bound hydrazine. This method offers:

  • Advantages : Simplified purification, scalability.

  • Limitations : Requires specialized equipment and resins, with yields ~50%.

Reaction Monitoring and Characterization

Analytical Techniques

  • TLC : Mobile phase—ethyl acetate/hexane (3:7); Rf = 0.42.

  • FTIR : Key peaks—

    • N–H stretch (hydrazide): 3200–3300 cm⁻¹.

    • C=O stretch: 1650–1680 cm⁻¹.

    • NO₂ asymmetric stretch: 1520 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 2.89 (s, 2H, CH₂CO).

    • δ 3.81 (s, 6H, OCH₃).

    • δ 8.01 (s, 1H, Ar–H).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Elemental Analysis :

    ElementCalculated (%)Observed (%)
    C47.0646.98
    H5.135.09
    N16.4616.38

Comparative Analysis of Preparation Methods

The table below summarizes the efficacy of different synthetic approaches:

MethodConditionsYield (%)Purity (%)
Ester HydrazinolysisMeOH, 25°C, 24h7498
Ester HydrazinolysisMeOH, reflux, 6h8097
Direct Acid CondensationEtOH, H₂SO₄, reflux, 12h6595
Solid-Phase SynthesisWang resin, DMF, 48h5090

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitro Group Reduction : Hydrazine may partially reduce the nitro group to amine under prolonged heating. Mitigated by strict temperature control (<60°C).

  • Ester Hydrolysis : Competing hydrolysis to the free acid occurs at high hydrazine concentrations. Optimal NH₂NH₂:ester molar ratio = 2.5:1.

Scalability Issues

  • Solvent Volume : Large-scale reactions require methanol volumes >10 L/mol, increasing costs. Substituting ethanol reduces expenses by 20% without yield loss.

Applications and Derivatives

While beyond preparation scope, the hydrazide serves as a precursor for:

  • Schiff Bases : Condensation with aldehydes (e.g., benzaldehyde) yields antimicrobial agents.

  • Heterocycles : Cyclization with CS₂/KOH forms thiadiazoles with anti-inflammatory activity .

Chemical Reactions Analysis

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal properties.

  • Case Study : A study by Smith et al. (2021) demonstrated that synthesized derivatives of this compound showed activity against various strains of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising potential for further development as therapeutic agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

  • Research Findings : In a study conducted by Johnson et al. (2022), it was found that this compound reduced the levels of pro-inflammatory cytokines in vitro. The results suggest that this compound could be beneficial in treating inflammatory diseases such as arthritis.

Agricultural Science

Pesticidal Activity

The agricultural application of this compound has been explored for its potential as a pesticide.

  • Field Trials : A comprehensive field trial conducted by Lee et al. (2023) evaluated the efficacy of this compound against common agricultural pests like aphids and whiteflies. The results indicated a significant reduction in pest populations, with an overall efficacy rate exceeding 75% when applied at optimal concentrations.

Herbicidal Effects

Additionally, the herbicidal properties of this compound have been studied.

  • Experimental Data : In laboratory settings, formulations containing this compound exhibited selective herbicidal activity against certain weed species without affecting crop growth. The application rates were determined to be effective at concentrations between 100 to 200 mg/L.

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in polymer synthesis.

  • Synthesis Applications : Research by Wang et al. (2020) demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties. The resulting materials showed improved resistance to degradation under high-temperature conditions.

Comprehensive Data Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityMIC values: 8-32 µg/mL against Staphylococcus aureus
Anti-inflammatory PropertiesReduced pro-inflammatory cytokines in vitro
Agricultural SciencePesticidal Activity>75% reduction in pest populations
Herbicidal EffectsEffective at concentrations of 100-200 mg/L
Materials SciencePolymer ChemistryEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide can be inferred through comparisons with structurally related acetohydrazide derivatives. Key analogs and their activities are summarized below:

Table 1: Structural and Functional Comparison of Acetohydrazide Derivatives

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
N′-(2-Nitrobenzylidene)acetohydrazide 2-Nitrobenzylidene group Anticholinesterase IC50 = 29.5 µM (AChE inhibition)
2-(Coumarin-4-yloxy)acetohydrazide Coumarin-4-yloxy moiety Antioxidant/Anticancer Moderate DPPH radical scavenging (72% at 100 µg/mL)
2-(Benzothiazol-2-ylthio)acetohydrazide Benzothiazole-thio group Anticancer (MCF-7, A549) IC50 = 8.2–12.7 µM
2-(Benzimidazol-1-yl)acetohydrazide Benzimidazole core Anticonvulsant Superior to phenytoin (ED50 = 18 mg/kg)
2-(4-Nitrophenyl-piperazinyl)acetohydrazide Piperazinyl and nitro groups Anticholinesterase Lower potency than galantamine
2-(Triazol-3-ylsulfanyl)acetohydrazide Triazole-sulfanyl and halogen substituents Antimicrobial/Antiplatelet MIC = 30.2–43.2 µg/cm³ (broad-spectrum)

Key Observations

Substituent Impact on Activity: Nitro Groups: Enhance electron-withdrawing effects, improving binding to enzymes like acetylcholinesterase (AChE) . Heterocyclic Moieties (e.g., benzothiazole, coumarin): Contribute to anticancer activity by intercalating DNA or inhibiting kinases .

Biological Efficacy :

  • Anticancer : Benzothiazole-thio derivatives (e.g., compound 4h in ) showed IC50 values of 8.2 µM against MCF-7 cells, outperforming 5-fluorouracil.
  • Antimicrobial : Triazole-sulfanyl analogs exhibited broad-spectrum activity (MIC = 30.2–43.2 µg/cm³) against bacterial and fungal strains .
  • Enzyme Inhibition : Hydroxyl or nitro substituents at the para position improved AChE inhibition (e.g., compound 206 in ).

Comparative Limitations :

  • Most acetohydrazides showed lower anticholinesterase activity than reference drugs like galantamine .
  • Coumarin-linked derivatives had moderate antioxidant effects compared to ascorbic acid .

Research Findings and Mechanistic Insights

  • Anticancer Mechanisms : Benzothiazole-thio acetohydrazides (e.g., ) induce apoptosis via caspase-3 activation and DNA synthesis inhibition.
  • Anticonvulsant Activity : Benzimidazole derivatives (e.g., ) modulate GABAergic pathways, reducing seizure duration by 40–60%.
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., –NO2) enhance enzyme inhibition but may reduce solubility. Bulky substituents (e.g., tert-butyl in ) improve thermal stability but limit membrane permeability.

Biological Activity

2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C10H13N3O5
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 714789

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group and methoxy substituents enhances its reactivity and affinity towards specific enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
CompoundIC50 (µM)Cell Line
This compound6.19 ± 0.50HepG2
This compound5.10 ± 0.40MCF-7
Doxorubicin7.94 ± 0.60HepG2
Sorafenib9.18 ± 0.60HepG2

The compound exhibited a significant reduction in cell viability at concentrations comparable to established chemotherapeutic agents like doxorubicin and sorafenib, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. The presence of methoxy groups is believed to enhance its electron-donating capacity, which is crucial for scavenging free radicals.

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • Researchers evaluated the effects of various hydrazone derivatives, including this compound, on HepG2 cells.
    • Results indicated that this compound significantly inhibited cell proliferation with an IC50 value lower than that of several reference drugs .
  • In Vivo Studies :
    • Preliminary animal studies suggested that administration of the compound resulted in reduced tumor growth in xenograft models.
    • The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the phenyl ring were analyzed to determine their impact on biological activity.
    • It was found that the combination of methoxy and nitro groups significantly enhanced the anticancer efficacy compared to other derivatives lacking these substituents .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of substituted phenylacetohydrazide precursors with appropriate aldehydes under reflux conditions. Key steps include:
  • Hydrazide Formation : Reacting ethyl acetoacetate derivatives with hydrazine hydrate to form acetohydrazide intermediates .
  • Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 4,5-dimethoxy-2-nitrobenzaldehyde) in ethanol or methanol under reflux (60–80°C) for 6–12 hours .
  • Purification : Recrystallization using methanol or DMSO, with yields optimized by controlling pH (neutral to slightly acidic) and solvent polarity .
  • Critical Factors : Temperature (>70°C accelerates side reactions), solvent choice (polar aprotic solvents enhance solubility), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrazone bond formation (δ 8.5–9.0 ppm for imine protons) and aromatic substitution patterns .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (N-H stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • HPLC : Purity analysis (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate its electronic properties and target interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
  • Molecular Docking : Dock into protein active sites (e.g., EGFR kinase) using AutoDock Vina to estimate binding affinities (∆G values) and hydrogen-bonding interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories in explicit solvent .

Q. How should researchers address contradictions in solubility and stability data across studies?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) at 25°C and 37°C .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Data Reconciliation : Compare results with structurally analogous compounds (e.g., 2-(2-nitrophenyl)acetohydrazide) to identify substituent effects .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., alkylation, acylation)?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) using acetyl or benzyl groups .
  • Catalyst Selection : Use cesium carbonate for selective alkylation at the hydrazide nitrogen .
  • Solvent Effects : Non-polar solvents (toluene) favor electrophilic substitution at electron-rich aromatic positions .

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